molecular formula C12H14ClNO2 B14660153 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide CAS No. 43196-34-5

3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide

Cat. No.: B14660153
CAS No.: 43196-34-5
M. Wt: 239.70 g/mol
InChI Key: CGNUKUNEUPIALA-AATRIKPKSA-N
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Description

3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methyl group attached to a cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide typically involves the reaction of 3-chlorocinnamic acid with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 3-Chloro-N-(2-oxoethyl)-N-methylcinnamamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-methylcinnamamide.

    Substitution: Formation of 3-Amino-N-(2-hydroxyethyl)-N-methylcinnamamide or 3-Thio-N-(2-hydroxyethyl)-N-methylcinnamamide.

Scientific Research Applications

3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-hydroxyethyl)benzamide
  • 3-Chloro-N-(2-hydroxyethyl)-N-methylbenzamide
  • 3-Chloro-N-(2-hydroxyethyl)-N-methylcinnamamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Properties

CAS No.

43196-34-5

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(2-hydroxyethyl)-N-methylprop-2-enamide

InChI

InChI=1S/C12H14ClNO2/c1-14(7-8-15)12(16)6-5-10-3-2-4-11(13)9-10/h2-6,9,15H,7-8H2,1H3/b6-5+

InChI Key

CGNUKUNEUPIALA-AATRIKPKSA-N

Isomeric SMILES

CN(CCO)C(=O)/C=C/C1=CC(=CC=C1)Cl

Canonical SMILES

CN(CCO)C(=O)C=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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